molecular formula C16H13ClN2O B4047025 2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one

Cat. No.: B4047025
M. Wt: 284.74 g/mol
InChI Key: GEJBPXAQTBAWHP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring, and a chlorophenyl group attached to the pyrrole ring

Scientific Research Applications

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it might pose an inhalation risk. If it’s reactive, it might pose a risk of chemical burns or fire .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating potential applications. For example, it might have potential uses in pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
  • 2-(4-fluorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
  • 2-(4-methylphenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one

Uniqueness

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in medicinal applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-10-15(20)19(14-4-2-3-9-18-14)16(11)12-5-7-13(17)8-6-12/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJBPXAQTBAWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Reactant of Route 2
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Reactant of Route 3
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Reactant of Route 4
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2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Reactant of Route 5
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one
Reactant of Route 6
2-(4-chlorophenyl)-3-methyl-1-pyridin-2-yl-2H-pyrrol-5-one

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